n-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Description
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 3-chlorophenyl group attached to the sulfonamide nitrogen and a 4-methylbenzenesulfonyl moiety. It is synthesized via the reaction of 4-methylbenzenesulfonyl chloride with 3-chloroaniline under controlled conditions, followed by recrystallization from ethanol to yield high-purity crystals . The compound crystallizes in a conformation where the N–H bond is antiparallel to the 3-chloro substituent on the aniline ring, forming inversion-related dimers stabilized by N–H⋯O hydrogen bonds. The dihedral angle between the two aromatic rings is 73.7°, distinguishing it from analogs with different substituents .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNOFCZFSEIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295814 | |
| Record name | n-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19377-04-9 | |
| Record name | NSC105628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Methylbenzenesulfonyl Chloride
The sulfonation of toluene with chlorosulfonic acid under controlled conditions generates 4-methylbenzenesulfonyl chloride. In a typical procedure, toluene dissolved in chloroform is treated dropwise with chlorosulfonic acid at 0°C to minimize side reactions. The exothermic reaction releases hydrogen chloride gas, necessitating gradual temperature escalation to room temperature. After quenching in ice water, the organic layer is separated, washed, and evaporated to yield the sulfonyl chloride intermediate.
Key Reaction Conditions:
| Parameter | Value/Detail |
|---|---|
| Solvent | Chloroform |
| Reagents | Toluene, chlorosulfonic acid |
| Temperature | 0°C (initial), room temperature (final) |
| Workup | Ice-water quenching, solvent evaporation |
Coupling with 3-Chloroaniline
The sulfonyl chloride intermediate reacts stoichiometrically with 3-chloroaniline in a nucleophilic substitution reaction. Boiling the mixture for 10 minutes ensures complete conversion, after which the product precipitates upon cooling. The crude solid is filtered, washed with cold water, and recrystallized from ethanol to achieve high purity.
Optimization Insights:
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Solvent Choice: Ethanol is preferred for recrystallization due to its moderate polarity, which balances solubility and yield.
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Conformation Control: The anti orientation of the N–H bond relative to the 3-chloro substituent is stabilized during crystallization, as confirmed by X-ray diffraction.
Purification and Characterization
Recrystallization and Purity Assessment
Recrystallization from ethanol yields rod-like single crystals suitable for X-ray analysis. Purity is verified via consistent melting points (exact values unspecified in literature) and spectroscopic methods:
X-Ray Diffraction Analysis
Crystallographic data reveal a gauche conformation in the C1–SO–NH–C7 segment, with torsional angles aligning with related N-(3-substituted phenyl)sulfonamides.
Comparative Analysis of Methodologies
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| Classical Sulfonation | Moderate | Mild temperatures | High |
| Copper-Catalyzed | High* | Reflux, inert gas | Moderate |
*Reported for analogous compounds.
Advantages of Classical Method:
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Simplicity and accessibility of reagents.
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No requirement for transition-metal catalysts.
Limitations:
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Lower atom economy due to stoichiometric reagent use.
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Limited functional group tolerance compared to catalytic methods.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for sulfonamides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Various substituted sulfonamides.
Oxidation: Oxidized aromatic compounds.
Reduction: Reduced aromatic compounds.
Hydrolysis: 3-chloroaniline and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry for its potential as an antimicrobial agent . The mechanism of action is primarily through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By blocking this enzyme, n-(3-Chlorophenyl)-4-methylbenzenesulfonamide disrupts bacterial growth and replication, positioning it as a candidate for antibiotic development .
Agrochemicals
In agricultural chemistry, this compound serves as an intermediate in the synthesis of various agrochemicals. Its ability to modify biological pathways makes it useful in developing herbicides and pesticides that target specific plant or pest metabolic processes .
Industrial Applications
The compound is also employed in the production of dyes and pigments due to its stable chemical structure. Its versatility allows it to act as a building block for synthesizing more complex organic molecules used in various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as a therapeutic agent .
Case Study 2: Synthesis Optimization
Research on optimizing the synthesis route for this compound revealed that using continuous flow reactors could enhance yield and reduce reaction time compared to traditional batch methods. This advancement could facilitate industrial-scale production while maintaining product quality .
Mechanism of Action
The mechanism of action of n-(3-Chlorophenyl)-4-methylbenzenesulfonamide, like other sulfonamides, involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives exhibit diverse physicochemical and structural properties depending on substituent patterns. Below is a detailed comparison of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Dihedral Angles: The dihedral angle between aromatic rings in this compound (73.7°) is larger than in its non-methylated analog (II, 65.4°) but smaller than in the 3-methyl-substituted derivative (III, 83.9°) . This demonstrates how substituents on both the aniline and sulfonyl rings modulate molecular planarity.
Hydrogen Bonding and Crystal Packing :
- The target compound forms inversion dimers via N–H⋯O bonds, similar to other aryl sulfonamides. However, the orientation of the N–H bond relative to substituents (e.g., antiparallel to 3-Cl) influences packing efficiency and solubility .
Impact of Extended π-Systems :
- Chromene-ylidene derivatives (e.g., 4n, 4l) exhibit higher molecular weights and extended conjugation, which may enhance UV absorption properties compared to the simpler target compound .
Biological Activity
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide functional group attached to a benzene ring with chlorophenyl and methyl substituents. The molecular formula is , and its structural complexity influences its chemical behavior and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Essential for biological activity |
| Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions |
| Methyl Group | Modifies steric hindrance and electronic properties |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial folate synthesis, similar to other sulfonamides.
- Minimum Inhibitory Concentration (MIC) values have been reported in studies, indicating effective concentrations for inhibiting bacterial growth. For instance, MIC values ranged from 8 to 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models.
- A study showed that administration of this compound resulted in a significant reduction in paw edema in rats, demonstrating its potential as an anti-inflammatory agent .
Anticancer Properties
Recent investigations have focused on the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells.
- Case Study: In vitro studies revealed that treatment with this compound led to a 22-fold increase in annexin V-FITC positive apoptotic cells compared to controls . This suggests a promising role in cancer therapy.
The biological activities of this compound are linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound shows selective inhibition of carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. IC50 values for CA IX inhibition range from 10.93 to 25.06 nM .
- Receptor Interaction: The sulfonamide group allows for interaction with various receptors, potentially modulating signaling pathways involved in inflammation and cell proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Contains an amino group instead of chlorophenyl | Established antibacterial agent |
| 4-Methylbenzenesulfonamide | Lacks the chlorophenyl group | Used as a precursor in drug synthesis |
| N-(4-Chlorobenzoyl)-4-methylbenzenesulfonamide | Contains a benzoyl group | Exhibits enhanced anti-inflammatory activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- The compound is synthesized via N-acylation followed by deacetylation. A validated method involves reacting N-(3-chlorophenyl)-N-tosylacetamide with DIBAL-H (diisobutylaluminum hydride) at 0°C for <5 minutes , yielding the product in 91% yield (isolated as a white solid). Key parameters include strict temperature control and stoichiometric equivalence of reagents to minimize side reactions .
- Alternative routes may involve sulfonylation of 3-chloroaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., aqueous NaOH), but optimization of pH and solvent polarity is critical to avoid hydrolysis of the sulfonamide group.
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- 1H/13C NMR : Distinct signals include δ 2.37 ppm (singlet for methyl group), aromatic protons between δ 6.97–7.72 ppm, and sulfonamide NH resonances (broad, ~δ 8.87 ppm). The absence of acetyl peaks (e.g., δ ~2.0 ppm for CH3CO) confirms successful deacetylation .
- Single-crystal X-ray diffraction : Crystallizes in a non-centrosymmetric space group with two independent molecules in the asymmetric unit. Key metrics: dihedral angle between benzene rings (~45.9° ), C–S–N–C torsion angle (67.9–70.2° ), and hydrogen-bonded networks (N–H⋯O/N interactions) stabilizing the lattice .
Q. What are the solubility and stability profiles of the compound under varying pH and temperature conditions?
- Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Stability studies indicate decomposition above 150°C (TGA/DSC data). Acidic/basic conditions (pH <3 or >10) hydrolyze the sulfonamide bond, necessitating neutral pH storage .
Advanced Research Questions
Q. How do crystallographic parameters influence the compound’s supramolecular assembly and intermolecular interactions?
- The V-shaped conformation of the molecule (due to sulfonamide linker geometry) facilitates N–H⋯O and N–H⋯N hydrogen bonds, forming 1D chains and 3D networks. These interactions are critical for crystal packing and mechanical stability .
- R factors (0.055–0.161) and data-to-parameter ratios (~16.3) from single-crystal studies validate refinement accuracy. Use of SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) is recommended for high-resolution datasets .
Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data for sulfonamide derivatives?
- Discrepancies in NH proton chemical shifts (e.g., solution vs. solid-state) arise from hydrogen-bonding dynamics. Variable-temperature NMR and DFT calculations (e.g., B3LYP/6-31G*) can correlate experimental and theoretical geometries .
- For ambiguous NOE correlations, ROESY or solid-state NMR (e.g., CP-MAS) clarifies spatial proximities unresolved by X-ray diffraction .
Q. How can structure-activity relationships (SARs) be explored for biological applications?
- The 3-chlorophenyl and tosyl moieties are pharmacophoric elements. Docking studies (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase can predict bioactivity.
- Comparative analysis with analogs (e.g., N-(4-chlorophenyl)-4-methylbenzenesulfonamide) reveals substituent position effects on binding affinity. Biological assays (e.g., antimicrobial IC50) should use standardized protocols (CLSI guidelines) .
Methodological Considerations
Q. What strategies mitigate challenges in refining disordered solvent molecules in crystallographic studies?
- Apply SQUEEZE (in PLATON) to model diffuse electron density from disordered solvents. Validate with Hirshfeld surface analysis to ensure excluded solvent does not distort hydrogen-bond metrics .
Q. How can synthetic byproducts (e.g., acetylated intermediates) be identified and minimized?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
